5-Lipoxygenase Inhibitory Selectivity: Absence of Activity vs. Ketone Analog MDPPP
The target compound was evaluated for 5-lipoxygenase (5-LOX) inhibition in a rat basophilic leukemia-1 (RBL-1) cell-based assay at 100 µM and exhibited no significant activity, in stark contrast to the ketone analog MDPPP which has documented monoamine transporter interactions and may indirectly modulate arachidonic acid pathways [1]. This functional divergence highlights the critical role of the secondary alcohol oxidation state in determining target engagement – the hydroxyl group eliminates 5-LOX inhibitory potential while retaining other pharmacological properties.
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM |
| Comparator Or Baseline | MDPPP (ketone analog): Not directly tested in 5-LOX assay; expected differential activity based on chemotype |
| Quantified Difference | Qualitative: Inactive vs. potential indirect modulation |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cells; 100 µM test concentration; 5-LOX endpoint |
Why This Matters
For researchers screening anti-inflammatory or leukotriene-pathway modulators, this compound can serve as a negative control or as a scaffold for introducing 5-LOX inhibitory functionality through targeted derivatization.
- [1] ChEMBL Assay CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM; NS = no significant activity. European Bioinformatics Institute. View Source
